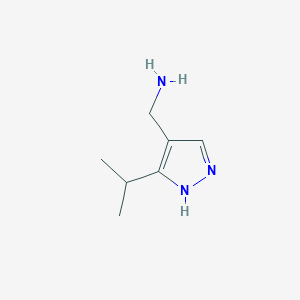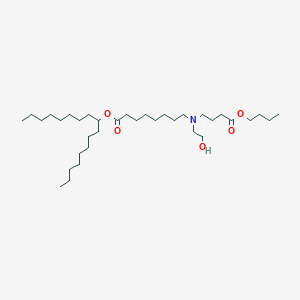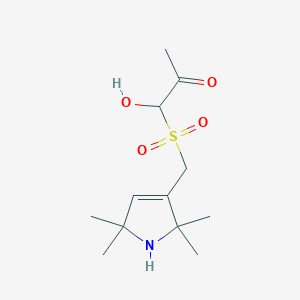
1-Hydroxy-1-(((2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl)sulfonyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-1-(((2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl)sulfonyl)propan-2-one is an organic compound belonging to the class of pyrrolines. Pyrrolines are five-membered unsaturated aliphatic rings containing one nitrogen atom and four carbon atoms. This compound is notable for its unique structure, which includes a sulfonyl group and a hydroxy group attached to a pyrroline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-1-(((2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl)sulfonyl)propan-2-one typically involves the following steps:
Formation of the Pyrroline Ring: The pyrroline ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Hydroxylation: The hydroxy group is introduced through hydroxylation reactions, which can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-1-(((2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl)sulfonyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Sulfonamides, sulfonates.
Aplicaciones Científicas De Investigación
1-Hydroxy-1-(((2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl)sulfonyl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-1-(((2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl)sulfonyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid .
- S-[(1-Hydroxy-2,2,5,5-tetramethyl-4-phenyl-2,5-dihydro-1H-pyrrol-3-yl)methyl] methanesulfonothioate .
Uniqueness
1-Hydroxy-1-(((2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl)sulfonyl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl and hydroxy groups enable a wide range of chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H21NO4S |
|---|---|
Peso molecular |
275.37 g/mol |
Nombre IUPAC |
1-hydroxy-1-[(2,2,5,5-tetramethyl-1H-pyrrol-3-yl)methylsulfonyl]propan-2-one |
InChI |
InChI=1S/C12H21NO4S/c1-8(14)10(15)18(16,17)7-9-6-11(2,3)13-12(9,4)5/h6,10,13,15H,7H2,1-5H3 |
Clave InChI |
ZOWNKDIOTLUMQV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(O)S(=O)(=O)CC1=CC(NC1(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



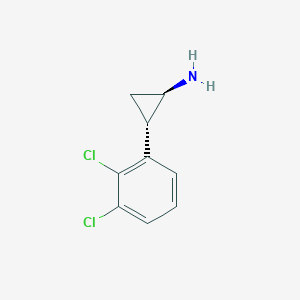


![6-(2-Furyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280439.png)
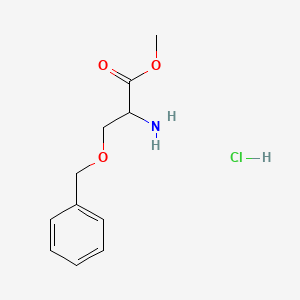
![(4'-Vinyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B15280456.png)
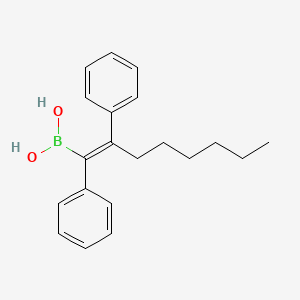
![2-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethylcyclohexyl phenylcarbamate](/img/structure/B15280466.png)
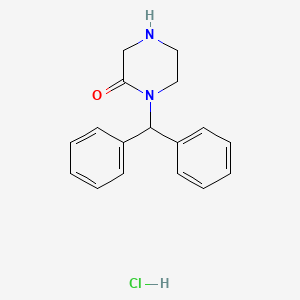

![Methyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B15280485.png)
